Methyl 3-(2,3-dichlorophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate can be synthesized through the esterification of 2,3-dichlorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction scheme is as follows:
2,3-dichlorocinnamic acid+methanolH2SO4Methyl 3-(2,3-dichlorophenyl)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: 2,3-dichlorobenzoic acid
Reduction: Methyl 3-(2,3-dichlorophenyl)propan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dichlorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-chlorophenyl)prop-2-enoate
- Methyl 3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-(2,4-dichlorophenyl)prop-2-enoate
Uniqueness
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dichloro substitution pattern may confer distinct steric and electronic properties compared to other isomers, affecting its interaction with various reagents and biological targets.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
InChI Key |
LNCHVNAJMWMKCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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